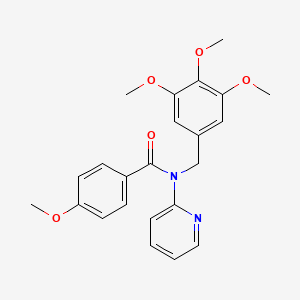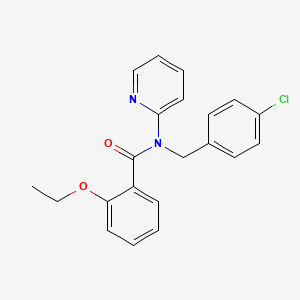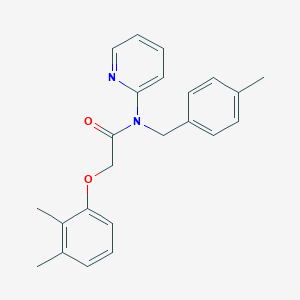
4-methoxy-N-(pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-METHOXY-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxy group, a pyridinyl group, and a trimethoxyphenyl group attached to a benzamide core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXY-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile. For instance, the methoxy group can be introduced through the reaction of a suitable precursor with methanol under acidic or basic conditions.
Coupling Reactions: These reactions are used to form carbon-carbon bonds between aromatic rings. Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are often employed to link the pyridinyl and trimethoxyphenyl groups to the benzamide core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: These are used for small to medium-scale production, where precise control over reaction parameters is required.
Continuous Flow Reactors: These are employed for large-scale production, offering advantages such as improved reaction efficiency, scalability, and safety.
化学反応の分析
Types of Reactions
4-METHOXY-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Halogenating agents, Nucleophiles, Electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
4-METHOXY-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]BENZAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers or advanced composites.
作用機序
The mechanism of action of 4-METHOXY-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
類似化合物との比較
Similar Compounds
3-(3-METHOXY-PHENYL)-1-PYRIDIN-4-YL-PROPENONE: A compound with a similar structure but different functional groups.
N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]BENZAMIDE: Lacks the methoxy group present in the target compound.
Uniqueness
4-METHOXY-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C23H24N2O5 |
|---|---|
分子量 |
408.4 g/mol |
IUPAC名 |
4-methoxy-N-pyridin-2-yl-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C23H24N2O5/c1-27-18-10-8-17(9-11-18)23(26)25(21-7-5-6-12-24-21)15-16-13-19(28-2)22(30-4)20(14-16)29-3/h5-14H,15H2,1-4H3 |
InChIキー |
QARHFSDRUHFAKQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(=O)N(CC2=CC(=C(C(=C2)OC)OC)OC)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(3,4-dimethoxyphenyl)-3-methyl-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-ol](/img/structure/B11343534.png)

![[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]{1-[(2-fluorobenzyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B11343543.png)
![2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B11343553.png)
![5-(4-ethoxyphenyl)-N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide](/img/structure/B11343556.png)
![2-[3-[2-(acetylamino)phenyl]-2-oxoquinoxalin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B11343564.png)
![1-[(2-methylbenzyl)sulfonyl]-N-{4-[(phenylsulfanyl)methyl]phenyl}piperidine-4-carboxamide](/img/structure/B11343571.png)
![N-[2-(benzylsulfanyl)ethyl]-1-[(2-chloro-6-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11343576.png)
![N-butyl-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11343579.png)
![N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]furan-2-carboxamide](/img/structure/B11343584.png)


![5-(4-methylphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide](/img/structure/B11343599.png)

